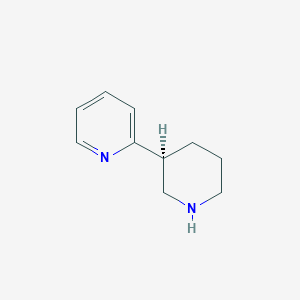

(S)-2-(piperidin-3-yl)pyridine

Description

Significance of Piperidinyl-Pyridine Scaffolds in Medicinal Chemistry and Drug Design

The prevalence of piperidinyl-pyridine scaffolds in drug design is not coincidental. It stems from the inherent properties of its constituent rings, pyridine (B92270) and piperidine (B6355638), which are considered "privileged structures" in medicinal chemistry.

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone in the development of pharmaceuticals. rsc.orgnih.gov Its presence in a molecule can significantly influence pharmacological activity, enhance biochemical potency, improve metabolic stability, and address protein-binding issues. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions in enzymes, making it a key interaction point with biological targets. nih.govresearchgate.net A vast number of FDA-approved drugs, including those for infectious diseases, inflammation, and cancer, incorporate a pyridine moiety. nih.govresearchgate.net

Similarly, piperidine, a saturated six-membered nitrogen-containing heterocycle, is a fundamental building block in drug discovery. mdpi.com This non-aromatic ring system is found in numerous alkaloids and is a key component in drugs targeting the central nervous system, among other therapeutic areas. mdpi.comwikipedia.org The piperidine ring's conformational flexibility allows it to adopt various shapes, enabling it to fit into diverse protein binding pockets. mdpi.com

The combination of these two "privileged" rings in the piperidinyl-pyridine scaffold results in a molecule with a rich chemical space and a high potential for biological activity.

Nitrogen-containing heterocycles are of paramount importance in life sciences, as they are abundant in nature and form the core of many essential biological molecules like vitamins, hormones, and antibiotics. nih.gov An analysis of the FDA database has shown that approximately 60% of unique small-molecule drugs contain nitrogen-based heterocycles, underscoring their structural significance in drug design. nih.gov The prevalence of these compounds in biologically active molecules is attributed to their stability and their ability to form hydrogen bonds with biological targets such as DNA. nih.gov

These compounds have demonstrated a wide range of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govopenmedicinalchemistryjournal.com The versatility of nitrogen-containing heterocycles allows for extensive structural modifications, enabling chemists to fine-tune their pharmacological properties for specific therapeutic targets. openmedicinalchemistryjournal.com

Overview of (S)-2-(piperidin-3-yl)pyridine as a Research Target Compound

Within the broad class of piperidinyl-pyridine scaffolds, this compound has garnered attention as a specific and valuable research compound. Its unique structural features and, most importantly, its chirality, make it a subject of focused investigation.

The compound 2-(piperidin-3-yl)pyridine (B1590756) belongs to a family of molecules where a piperidine ring is attached to a pyridine ring. The linkage at the 3-position of the piperidine ring is a key structural feature. Other isomers, such as 3-(piperidin-2-yl)pyridine (also known as anabasine) and 4-(piperidin-4-yl)pyridine (B1299547) derivatives, have also been explored for their biological activities. molport.comacs.org The specific arrangement of the nitrogen atoms in 2-(piperidin-3-yl)pyridine, one in the aromatic pyridine ring and one in the saturated piperidine ring, provides distinct sites for chemical interactions and modifications.

The designation "(S)" in this compound refers to the specific three-dimensional arrangement of atoms around the chiral center at the 3-position of the piperidine ring. Chirality, or "handedness," is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com

The two enantiomers (mirror-image isomers) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netrsc.org One enantiomer, the "eutomer," may fit perfectly into a receptor's binding site to produce the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause adverse effects. mdpi.com

Therefore, the stereospecific synthesis and investigation of single enantiomers like this compound are crucial. thieme-connect.com By focusing on a single, well-defined stereoisomer, researchers can better understand the specific interactions with biological targets, leading to the development of more potent and selective drugs with improved safety profiles. nih.govthieme-connect.com The study of chiral piperidine-containing compounds has been shown to enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce potential toxicity. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-piperidin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEKZDKAGHJNRD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Piperidin 3 Yl Pyridine and Analogous Chiral Piperidinyl Pyridines

Strategies for Asymmetric Construction of the Chiral Piperidine (B6355638) Ring

The synthesis of enantiomerically enriched piperidines, such as (S)-2-(piperidin-3-yl)pyridine, is a significant challenge in organic chemistry. Strategies often begin with pyridine (B92270) derivatives, leveraging asymmetric reduction techniques or catalytic methods to introduce chirality and construct the saturated heterocyclic ring.

Asymmetric Reduction of Pyridine Derivatives

The dearomatization of pyridines is a direct and appealing route to piperidines. However, the aromatic stability of the pyridine ring necessitates activation, typically by forming pyridinium (B92312) salts, to facilitate reduction under milder, stereocontrolled conditions. dicp.ac.cn

A novel and efficient method for synthesizing chiral piperidines involves a rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts. dicp.ac.cnresearchgate.net This strategy circumvents the need for complex chiral ligands or high-pressure hydrogenation by using a chiral primary amine as both a chirality source and a nitrogen source for the final piperidine ring. dicp.ac.cn The reaction is typically performed using a simple rhodium precursor, such as [Cp*RhCl2]2, and a hydrogen donor like formic acid. researchgate.netacs.org

The process is initiated by the rhodium-catalyzed transfer hydrogenation of the pyridinium salt to form a dihydropyridine (B1217469) intermediate. acs.orgnih.gov This intermediate is then intercepted by water, leading to hydrolysis and ring opening to generate a dicarbonyl intermediate. nih.govresearchgate.net Subsequent reductive amination with an exogenous chiral primary amine, such as (R)-1-phenylethylamine, and cyclization affords the N-substituted chiral piperidine with excellent diastereo- and enantioselectivity. dicp.ac.cnnih.gov This method demonstrates broad functional group tolerance and has been successfully scaled up, highlighting its practical utility. dicp.ac.cnresearchgate.net The transamination mechanism also provides a straightforward route to 15N-labelled and N-alkylated piperidines. dicp.ac.cnresearchgate.net

Table 1: Rhodium-Catalyzed Asymmetric Reductive Transamination This table is interactive. Users can sort and filter the data.

| Catalyst | Chiral Amine | H-Source | Substrate | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|---|

| [Cp*RhCl2]2 | (R)- or (S)-PEA | HCOOH | 2-Substituted Pyridinium Salts | Chiral Piperidines | High d.r. and e.e. | dicp.ac.cn, researchgate.net |

A powerful chemo-enzymatic cascade strategy has been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This approach combines chemical synthesis with biocatalysis, offering high stereochemical precision. nih.gov The process begins with readily available pyridines, which are converted to N-substituted tetrahydropyridine (B1245486) (THP) precursors. nih.gov

The key transformation is a one-pot cascade involving two enzymes. acs.orgnih.gov First, a 6-hydroxy-D-nicotine oxidase (6-HDNO) catalyzes the oxidation of the THP substrate to generate a dihydropyridinium (DHP) intermediate in situ. nih.govthieme-connect.com This activated DHP, with its conjugated C=C and C=N bonds, is then asymmetrically reduced by an ene-imine reductase (EneIRED) to provide the final chiral piperidine. nih.govthieme-connect.com A key advantage of this method is the ability to access either enantiomer of the target molecule by selecting the appropriate EneIRED biocatalyst. thieme-connect.comthieme-connect.com This methodology has been successfully applied to the synthesis of important pharmaceutical compounds, including both enantiomers of the antipsychotic drug Preclamol and key intermediates for the anticancer agent Niraparib. nih.govacs.org

Table 2: Chemo-Enzymatic Dearomatization Cascade This table is interactive. Users can sort and filter the data.

| Enzyme 1 | Enzyme 2 | Substrate | Key Intermediate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 6-HDNO | EneIRED-01 | THP-1b | Dihydropyridinium | (R)-(+)-Preclamol | 96% | acs.org |

| 6-HDNO | EneIRED-05 | THP-1b | Dihydropyridinium | (S)-(−)-Preclamol | 96% | acs.org |

Palladium catalysis offers a versatile platform for constructing chiral piperidines through enantioselective amination reactions. One notable method is the asymmetric palladium-catalyzed carbenylative amination of (E)-vinyl iodides that have a pendant amine functionality. researchgate.netrsc.org This reaction utilizes N-tosylhydrazones as carbene precursors and a chiral palladium/GF-Phos complex to achieve high enantioselectivity. researchgate.netrsc.org

The proposed catalytic cycle begins with the oxidative addition of the vinyl iodide to the Pd(0) complex. rsc.org The N-tosylhydrazone generates a diazo intermediate in situ, which then forms a palladium carbene species. Migratory insertion of the carbene into the vinyl-palladium bond creates a π-allylpalladium intermediate. rsc.org Finally, intramolecular nucleophilic attack by the pendant amine on the π-allyl complex yields the chiral 2-substituted piperidine and regenerates the Pd(0) catalyst. rsc.org This method provides access to a range of chiral piperidines in good yields (up to 85%) and high enantiomeric ratios (up to 95:5 er) under mild conditions. researchgate.net

Another approach involves the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, where a tridentate ligand on the palladium catalyst effectively suppresses β-hydride elimination, favoring the desired cyclization. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular allylic amination has also been employed for the diastereoselective synthesis of piperidine derivatives. mdpi.com

The direct hydrogenation of substituted pyridines is a highly atom-economical method for producing piperidines. The challenge lies in controlling the stereoselectivity, particularly for multi-substituted systems. Heterogeneous catalysts have shown significant promise in this area. For instance, a ruthenium-based heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com Similarly, a nickel silicide catalyst has been reported for the same transformation. mdpi.com

Homogeneous catalysis has also been effectively utilized. A three-step process involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final hydrogenation step provides access to a wide variety of enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn For example, a precursor to the drug Niraparib was synthesized using a palladium-on-carbon mediated hydrogenation as the final step. snnu.edu.cn The choice of reaction conditions can also influence the stereochemical outcome. In the hydrogenation of 2,3-dihydro-4-pyridinones, performing the reaction with palladium on carbon in methanol (B129727) stereospecifically yields the cis-3-hydroxy-2,6-disubstituted piperidine. rsc.org However, switching to acidic conditions leads to the deoxygenated piperidine as the major product. rsc.org Non-metal alternatives, such as borenium-catalyzed transfer hydrogenation, can also achieve cis-selective reduction of substituted pyridines. organic-chemistry.orgmdpi.com

Catalytic Enantioselective Formation of Substituted Piperidines

Beyond the reduction of pyridine rings, various other catalytic enantioselective strategies have been developed to construct the chiral piperidine scaffold from acyclic or differently cyclized precursors. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a stereocontrolled manner.

One powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method couples aryl or heteroaryl boronic acids with a phenyl pyridine-1(2H)-carboxylate, which is formed by the partial reduction of pyridine. acs.orgsnnu.edu.cn This key carbometalation step produces 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral 3-substituted piperidines. acs.orgsnnu.edu.cn

Organocatalysis provides another important avenue. An enantioselective intramolecular aza-Michael reaction, catalyzed by a cinchona-derived primary-tertiary diamine, can be used to desymmetrize substrates and form enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. researchgate.net The diastereoselectivity of this reaction can be controlled by tuning the catalyst-to-cocatalyst ratio. researchgate.net

Halocyclization reactions also offer a route to chiral piperidines. A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts yields enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can then be rearranged to form valuable 3-substituted piperidines, a strategy that has been applied to the synthesis of the dopaminergic drug Preclamol. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-(+)-Preclamol |

| (S)-(−)-Preclamol |

| 1,3-bis-trimethylsily enol ether |

| 2,3-dihydro-4-pyridinone |

| 3-bromopiperidine |

| 3-chloropiperidine |

| 6-hydroxy-D-nicotine oxidase |

| cis-3-hydroxy 2,6-disubstituted piperidine |

| dihydropyridinium |

| ene-imine reductase |

| GF-Phos |

| N-tosylhydrazone |

| Niraparib |

| palladium on carbon |

| phenyl pyridine-1(2H)-carboxylate |

| Preclamol |

| pyridinyl-oxazoline |

| tetrahydropyridine |

Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

A powerful method for the synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cnacs.org This process typically begins with the partial reduction of a pyridine to a dihydropyridine intermediate. This intermediate then undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with aryl, heteroaryl, or vinyl boronic acids. snnu.edu.cnresearchgate.net Subsequent reduction of the resulting tetrahydropyridine furnishes the desired enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org

One notable protocol utilizes a rhodium catalyst in conjunction with a chiral ligand, such as (S)-Segphos, and an aqueous solution of cesium hydroxide (B78521) in a mixed solvent system. snnu.edu.cnacs.org This system has demonstrated high yields and excellent enantioselectivity for the carbometalation of phenyl carbamate-protected dihydropyridines with various boronic acids. snnu.edu.cnmdpi.com The reaction is sensitive to concentration, with lower concentrations leading to poor conversion. acs.org This multi-step sequence provides access to a diverse library of chiral 3-piperidines. snnu.edu.cnnih.gov

For instance, the reaction of a phenyl carbamate-protected dihydropyridine with phenyl boronic acid, catalyzed by [Rh(cod)(OH)]2 and (S)-Segphos, can yield the corresponding 3-phenyl-tetrahydropyridine in high yield and enantiomeric excess. snnu.edu.cnacs.org

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation

| Catalyst System | Ligand | Substrate | Reagent | Product | Yield (%) | ee (%) |

|---|

Cross-Coupling Approaches Involving Arylboronic Acids

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental in synthesizing biaryl compounds and can be adapted for creating C-C bonds between pyridine and other aromatic systems. dergipark.org.trorganic-chemistry.org These reactions typically involve a palladium catalyst to couple an aryl halide with an arylboronic acid. dergipark.org.tr While effective for many substrates, the synthesis of pyridinylboronic acids can be challenging due to their amphoteric nature, which complicates isolation from aqueous media. dergipark.org.tr

In the context of preparing precursors for chiral piperidinyl-pyridines, a Suzuki-Miyaura coupling can be employed to link a pyridine moiety with another cyclic fragment. For example, the coupling of a brominated pyridine derivative with a boronic acid ester of a protected piperidine precursor can be achieved. acs.org Subsequent hydrogenation and deprotection steps then yield the desired piperidinyl-pyridine structure. acs.org

A specific example involves the Suzuki-Miyaura coupling of a commercially available brominated pyridine with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate. acs.org This reaction, followed by hydrogenation and removal of the Boc protecting group, affords the corresponding 3-(piperidin-4-yl)pyridine (B1598408) derivative. acs.org

Cyclization Reactions for Piperidine Scaffold Construction

An alternative to functionalizing a pre-formed pyridine ring is the construction of the piperidine ring through cyclization reactions. This approach offers flexibility in introducing substituents and controlling stereochemistry.

Ring Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of various carbo- and heterocyclic compounds, including piperidines. acs.orgtandfonline.com This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form cyclic structures from acyclic diene precursors. beilstein-journals.org

In the synthesis of piperidine derivatives, a suitably substituted diethylenic amine can undergo RCM to form a tetrahydropyridine ring, which can then be reduced to the corresponding piperidine. nih.gov For example, the RCM of (S)-allyl-(1-pyridin-3-yl-but-3-enyl)-carbamic acid benzyl (B1604629) ester serves as a key step in the enantiomeric synthesis of several piperidine alkaloids. nih.gov The stability of the RCM products can sometimes be a challenge, necessitating their use in subsequent steps without purification. beilstein-journals.org

The efficiency of RCM can be influenced by the presence of Lewis acids and the specific generation of the Grubbs catalyst used. acs.orgbeilstein-journals.org This methodology has been successfully applied to the synthesis of a variety of functionalized indolizidines and pyrroloazepine analogues from carbohydrate-derived nitrones. beilstein-journals.org

Oxidative Amination of Non-Activated Alkenes

Oxidative amination of non-activated alkenes provides a direct route to substituted piperidines. mdpi.com This method involves the difunctionalization of a double bond with the concurrent formation of a nitrogen-containing heterocycle. mdpi.com

One approach utilizes a gold(I) complex as a catalyst in the presence of an iodine(III) oxidizing agent. mdpi.com Another enantioselective method employs a palladium catalyst with a novel pyridine-oxazoline ligand. mdpi.com The steric bulk of the ligand is crucial for activating the olefin towards amination. mdpi.com

More recently, a dual photoredox and copper catalysis system has been developed for the intermolecular oxidative amination of unactivated alkenes. rsc.org This method relies on the photochemical generation of amidyl radicals, which then add to the alkene. A subsequent copper-mediated β-H elimination from the resulting alkyl radical generates an allylic amine. rsc.org This radical-based approach exhibits high functional group tolerance and is applicable to both terminal and internal alkenes. rsc.org

Functionalization and Derivatization Strategies of the Piperidinyl-Pyridine Core

Once the core piperidinyl-pyridine scaffold is assembled, further functionalization can be achieved to introduce diverse chemical moieties.

Nucleophilic Substitution Reactions for Moiety Introduction

Nucleophilic substitution reactions are a common strategy for introducing functional groups onto the piperidinyl-pyridine core. The reactivity of the pyridine ring often requires activation to facilitate nucleophilic attack. mdpi.com This can be achieved by forming pyridinium salts, which are more susceptible to nucleophilic addition. mdpi.com

For example, the fluoro group in a fluoropyridine derivative can be displaced by a nucleophile, such as an amine, under basic conditions. acs.org This approach was utilized in the synthesis of a 4-(5-methyl-2-thiazolyl)pyridine derivative, where the fluoro group of a 3-fluoroisonicotinic acid derivative was ultimately replaced by N,N-dimethylpiperidine-4-carboxamide. acs.org

Furthermore, pyridinium salts can react with various nucleophiles in the presence of a base to generate pyridinium ylides. These ylides can then undergo cycloaddition reactions with suitable acceptors, leading to the formation of more complex polycyclic structures containing a dihydropyridine moiety. mdpi.com

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substituents

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl substituents onto the piperidine or pyridine core. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate.

In the context of synthesizing analogues of this compound, the Suzuki-Miyaura coupling can be employed at different stages. For instance, a suitably protected bromopyridine can be coupled with a piperidine-containing boronic acid derivative, or a piperidine-boronic acid can be reacted with a functionalized pyridine. The choice of strategy often depends on the availability of starting materials and the desired final structure.

A notable application involves the rhodium-catalyzed asymmetric Suzuki-Miyaura-type coupling of arylboronic acids with racemic piperidine-based allyl chlorides. This method provides access to substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cn While effective, this approach requires a multi-step synthesis to prepare the necessary racemic allyl chloride starting material. nih.govsnnu.edu.cn

Recent advancements have also demonstrated the use of Suzuki-Miyaura coupling in the synthesis of biologically active pyridines and their precursors. researchgate.net For example, a general procedure for synthesizing 6-chloro-2-aryl-3-(trifluoromethyl)pyridines involves the reaction of 2-bromo-3-(trifluoromethyl)pyridine (B70544) with an arylboronic acid in the presence of a palladium catalyst like Pd(OAc)2. rsc.org These intermediates can then be further modified to create a library of complex piperidinyl-pyridines.

Table 1: Examples of Suzuki-Miyaura Coupling in the Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-bromo-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd(OAc)2 | 6-chloro-2-aryl-3-(trifluoromethyl)pyridine | rsc.org |

| Racemic piperidine-based allyl chloride | Arylboronic acid | Rhodium catalyst | Substituted tetrahydropyridine | nih.govsnnu.edu.cn |

| 4-iodoimidazole | Phenylboronic acid | [Pd(PPh3)4] | 4-phenylimidazole | researchgate.net |

Multi-Step Organic Synthesis Pathways for Complex Analogues

The synthesis of complex analogues of this compound often necessitates multi-step reaction sequences. These pathways provide the flexibility to introduce a wide range of functional groups and control stereochemistry at various points. researchgate.net

One common strategy involves the initial construction of a substituted piperidine ring, followed by the introduction of the pyridine moiety. For example, a multi-step synthesis could begin with the creation of a chiral piperidine precursor through methods like asymmetric hydrogenation or the use of chiral auxiliaries. researchgate.net This precursor, bearing appropriate functional groups, can then be subjected to reactions like the Suzuki-Miyaura coupling to attach the pyridine ring.

An alternative approach starts with a functionalized pyridine derivative which is then elaborated to form the piperidine ring. This might involve the partial reduction of the pyridine ring to a dihydropyridine, followed by asymmetric functionalization and subsequent reduction to the piperidine. acs.orgnih.govsnnu.edu.cn For instance, a three-step process involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction step has been developed to access enantioenriched 3-substituted piperidines. acs.orgnih.govsnnu.edu.cn

The synthesis of drug candidates often showcases these intricate multi-step pathways. For example, the synthesis of Niraparib, an anticancer drug, has been approached through different generations of synthetic routes, each involving multiple steps to construct the chiral piperidine core and introduce the necessary substituents. acs.orgnih.gov These routes may involve chemo-enzymatic methods, combining the selectivity of enzymes with the efficiency of chemical reactions. acs.orgnih.govwhiterose.ac.uk

Control and Resolution of Stereochemistry in this compound Synthesis

Achieving the desired (S)-configuration at the C3 position of the piperidine ring is a critical aspect of synthesizing this compound. This is accomplished through two primary strategies: asymmetric synthesis, which directly generates the desired enantiomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Chiral Resolution Techniques (e.g., Chiral Chromatography, Chiral Auxiliaries)

Chiral resolution is a widely used method for obtaining enantiomerically pure compounds when an asymmetric synthesis is not feasible or is less efficient.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. tandfonline.com In the synthesis of chiral piperidines, chiral HPLC is often used to either determine the enantiomeric excess (ee) of a product from an asymmetric reaction or to separate racemic mixtures on a preparative scale. acs.orgwhiterose.ac.uk For example, the enantiomers of intermediates in the synthesis of Niraparib have been separated using chiral HPLC. acs.org The choice of the chiral stationary phase, such as those based on immobilized amylose (B160209) or cellulose, and the mobile phase composition are crucial for achieving effective separation. tandfonline.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. cdnsciencepub.comresearchgate.net These auxiliaries can control the facial selectivity of nucleophilic additions to imines or other prochiral centers. cdnsciencepub.comresearchgate.net Another class of effective chiral auxiliaries is the enantiopure aryl-sulfinamides, which can be used to synthesize a variety of N-heterocycles, including piperidines, with high diastereoselectivity. researchgate.net

Classical Resolution: This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. For instance, racemic 2-piperidineethanol (B17955) has been resolved using chiral acids like d-10-camphorsulfonic acid. google.comgoogleapis.com The separated diastereomeric salt is then treated to remove the resolving agent, yielding the enantiomerically pure compound.

Structure Activity Relationship Sar and Medicinal Chemistry Exploration of S 2 Piperidin 3 Yl Pyridine Derivatives

General SAR Studies on Piperidinyl-Pyridine Scaffolds

The piperidinyl-pyridine framework is a versatile scaffold found in numerous therapeutic agents. nih.govresearchgate.netnih.gov The inherent properties of the pyridine (B92270) ring, such as its planarity and ability to form hydrogen bonds, combined with the conformational flexibility of the piperidine (B6355638) ring, make this combination a prime candidate for drug design. nih.govnih.gov Researchers have extensively studied how modifying this core structure affects biological activity, leading to the development of potent and selective ligands for various receptors and enzymes. researchgate.netnih.govresearchgate.net

Influence of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the piperidinyl-pyridine scaffold play a crucial role in determining the biological activity of its derivatives. Studies have shown that even minor changes can lead to significant shifts in potency and selectivity.

On the piperidine ring, the location of substituents is equally critical. For example, in a series of 5-HT1A receptor agonists, placing a fluorine atom at the C-4 position of the piperidine ring was found to be the most favorable modification for improving oral activity. nih.govacs.org This specific substitution uniquely enhanced the pharmacokinetic profile of this class of ligands. nih.govacs.org In the context of cholesterol 24-hydroxylase (CH24H) inhibitors, introducing nitrogen atoms into aromatic rings attached to the piperidinyl scaffold was an effective strategy for reducing off-target effects, specifically inhibition of the CYP3A4 enzyme. acs.org

| Scaffold/Derivative Class | Substituent Modification | Position | Observed Effect on Biological Activity |

| Pyridine Derivatives | Methoxy (B1213986) (-OCH3) groups | Various | Increased antiproliferative activity. nih.gov |

| Naphthoquinone Derivatives | Electron-withdrawing groups (e.g., halogens) | C3 of naphthoquinone ring | Promoted cytotoxicity. rsc.org |

| Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | Fluorine atom | C-4 of piperidine ring | Enhanced oral 5-HT1A agonist activity. nih.govacs.org |

| 3-Piperidinyl Pyridine/Pyrimidine (B1678525) Derivatives | Nitrogen atoms in aromatic rings | Aromatic rings | Decreased CYP3A4 inhibition. acs.org |

Impact of Different Moieties on Receptor Binding and Enzyme Inhibition

The nature of the moieties attached to the piperidinyl-pyridine core significantly influences the resulting compound's affinity for specific receptors and its ability to inhibit enzymes. Replacing or modifying these functional groups is a key strategy in medicinal chemistry to fine-tune a drug's pharmacological profile.

In the development of proprotein convertase skexin/kexin type 9 (PCSK9) inhibitors, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified. nih.gov The replacement of a piperidine with a piperazine (B1678402) ring within this scaffold was a critical modification that impacted potency and metabolic properties. nih.gov Similarly, in the search for dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the substitution of a piperidine core with a piperazine ring was shown to drastically alter the compound's acid-base properties and, consequently, its affinity for sigma-1 receptors. nih.gov Specifically, 4-pyridylpiperidine derivatives demonstrated higher potency at sigma receptors compared to their unsubstituted piperidine counterparts. nih.gov

For phosphodiesterase 4B (PDE4B) inhibitors, SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that the nature of the amide substituent was crucial for activity and selectivity. acs.org In another example, for antagonists of the transient receptor potential vanilloid 1 (TRPV1), a series of pyridine derivatives were investigated where substitutions in the C-region of the molecule, such as the introduction of a 6-difluorochloromethyl pyridine group, were found to be optimal surrogates for achieving potent antagonism. nih.gov

| Target | Scaffold/Derivative Class | Moiety Variation | Effect on Binding/Inhibition |

| PCSK9 | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides | Piperidine vs. Piperazine | Influenced potency and ADME properties. nih.gov |

| Histamine H3/Sigma-1 Receptors | Piperidine-based ligands | Piperidine vs. Piperazine | Drastically affected acid-base properties and sigma-1 receptor affinity. nih.gov |

| Phosphodiesterase 4B (PDE4B) | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Amide substituents | Crucial for potency and selectivity. acs.org |

| TRPV1 | Pyridine C-region analogs | 6-difluorochloromethyl pyridine | Optimal for potent antagonism. nih.gov |

Role of Stereochemistry in Biological Activity and Binding Affinity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules like receptors and enzymes. For derivatives of the (S)-2-(piperidin-3-yl)pyridine scaffold, the specific stereoconfiguration is often a key determinant of biological activity and binding affinity.

A clear example of this is seen in a study of piperidine analogs designed as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov In this research, the introduction of a hydroxyl group on the piperidine ring enhanced both potency and selectivity for DAT. nih.gov Crucially, the stereochemistry of this hydroxyl group was paramount. When comparing two diastereomers, 9a (3R,4R,2'R) and 9a' (3S,4S,2'R), which differ in the stereochemical configuration of the piperidinyl 3-hydroxyl group, significant differences in activity were observed. nih.gov This highlights that the precise spatial orientation of functional groups, dictated by the chiral centers within the molecule, is critical for optimal interaction with the binding site of the target protein. nih.gov

Investigation of this compound Analogues as Ligands for Specific Biological Targets (In Vitro Studies)

The this compound scaffold and its analogues have been investigated as ligands for a variety of biological targets, particularly within the central nervous system. In vitro studies are essential for characterizing the binding affinities and functional activities of these compounds at specific receptors, providing the foundational data for further drug development.

Neurotransmitter Receptor Modulation and Interactions

Derivatives of the piperidinyl-pyridine scaffold are frequently designed to modulate the activity of neurotransmitter receptors, owing to the structural similarities with endogenous ligands. mdpi.com Their ability to interact with receptors for serotonin (B10506), dopamine, and other neurotransmitters makes them attractive candidates for treating a range of neurological and psychiatric disorders. mdpi.comtandfonline.com

The serotonin 1F (5-HT1F) receptor has emerged as a key target for the treatment of migraine, and piperidinyl-pyridine derivatives have been at the forefront of the development of selective agonists for this receptor. researchgate.netresearchgate.net Unlike other serotonin receptors implicated in migraine, such as 5-HT1B and 5-HT1D, the 5-HT1F receptor is not associated with vasoconstriction, offering a safer therapeutic profile. researchgate.netresearchgate.net

Extensive SAR studies have been conducted to optimize the affinity and selectivity of these compounds for the 5-HT1F receptor. In one series of pyrrolo[3,2-b]pyridine analogues, it was found that C-5 amide substituents were preferred, as they conferred superior 5-HT1F receptor affinity and selectivity over other 5-HT1 receptor subtypes. acs.org The C-5 acetamide (B32628) derivative, in particular, was found to be over 100-fold selective for the 5-HT1F receptor compared to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.org

Another line of research led to the discovery of Lasmiditan, a highly specific 5-HT1F receptor agonist approved for the acute treatment of migraine. researchgate.net The development of Lasmiditan involved the evolution from bicyclic to monocyclic cores, with the key aminopyridine intermediate being acylated with substituted benzoyl chlorides to yield potent and selective agonists. researchgate.net The radioligand [3H]LY334370, which contains a 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]-benzamide structure, was instrumental in characterizing the binding properties of these compounds, showing high affinity for the human 5-HT1F receptor. nih.gov

| Compound/Series | Target | Key Structural Features | In Vitro Activity (Binding Affinity/Potency) |

| Pyrrolo[3,2-b]pyridine analogues | 5-HT1F Receptor | C-5 acetamide derivative | >100-fold selective over 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.org |

| Lasmiditan | 5-HT1F Receptor | 2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide | High affinity and selectivity for the 5-HT1F receptor. researchgate.netresearchgate.net |

| [3H]LY334370 | 5-HT1F Receptor | 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]-benzamide | High affinity for human 5-HT1F receptor (Kd=0.446 nM). nih.gov |

| Pyridinylmethylenepiperidine derivatives | 5-HT1F Receptor | 2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide (C5) | Potent agonist activity. researchgate.net |

Histamine H₃ Receptor Affinity

Derivatives of this compound have been extensively investigated as ligands for the histamine H₃ (H₃) receptor, a G protein-coupled receptor primarily expressed in the central nervous system. acs.org The H₃ receptor's role as an autoreceptor and heteroreceptor allows it to modulate the release of various neurotransmitters, making it a compelling target for neurological and psychiatric disorders. nih.govnih.gov

Research has shown that the unsubstituted piperidine ring is a key structural feature for high affinity at the human H₃ receptor (hH₃R). acs.orgnih.gov For instance, a series of compounds with an unsubstituted piperidine moiety demonstrated high affinity, with Kᵢ values often below 100 nM. acs.orgnih.gov The introduction of a 4-pyridyl group to the piperidine ring, however, can sometimes lead to a decrease in H₃R affinity. acs.orgnih.gov

Furthermore, the development of dual-acting ligands targeting both the H₃ receptor and other targets, such as the histamine N-methyltransferase (HMT), has been an area of active investigation. ingentaconnect.com Some 4-(3-piperidinopropoxy)phenyl derivatives have been identified as potent H₃ receptor ligands, with Kᵢ values reaching as low as 0.42 nM. ingentaconnect.com

Table 1: Histamine H₃ Receptor (hH₃R) Binding Affinities of selected this compound Derivatives

| Compound | hH₃R Kᵢ (nM) | Reference |

| Compound 5 | 6.2 | acs.orgnih.gov |

| Compound 7 | 2.7 | acs.orgnih.gov |

| Compound 11 | 6.2 | nih.gov |

| Compound 12 | 7.7 | acs.orgnih.govnih.gov |

| Compound 13a | 24.2 | acs.orgnih.gov |

| Compound 14 | 69 | acs.orgnih.gov |

Sigma Receptor (σ₁R, σ₂R) Binding Profile

The sigma (σ) receptors, comprising σ₁ and σ₂ subtypes, are unique ligand-regulated chaperone proteins involved in a range of physiological processes. nih.gov The σ₁ receptor, in particular, modulates the signaling of various proteins and is implicated in learning, memory, and mood regulation. nih.gov

Many H₃R ligands based on the this compound scaffold also exhibit significant affinity for sigma receptors. acs.orgnih.govnih.gov The piperidine moiety appears to be a crucial determinant for dual H₃/σ₁ receptor affinity. nih.govacs.org Replacing the piperidine ring with a piperazine, for example, can drastically reduce σ₁R affinity while having a less pronounced effect on H₃R binding. nih.govacs.org

Interestingly, while an unsubstituted piperidine ring is favorable for H₃R affinity, 4-pyridylpiperidine derivatives have shown greater potency at both sigma receptors, particularly σ₁R. acs.orgnih.gov This highlights the potential for fine-tuning the selectivity profile of these compounds through structural modifications.

Table 2: Sigma Receptor (σ₁R and σ₂R) Binding Affinities of selected this compound Derivatives

| Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Reference |

| Compound 5 | 28 | 47 | acs.orgnih.gov |

| Compound 7 | 18 | 103 | acs.orgnih.gov |

| Compound 11 | 4.41 | 67.9 | nih.gov |

| Compound 12 | 4.5 | 10 | acs.orgnih.govnih.gov |

| Compound 13 | 5.6 | 4 | acs.orgnih.gov |

| Compound 14 | 3.3 | 29 | acs.orgnih.gov |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Properties

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission. frontiersin.org The α4β2 nAChR subtype is the most abundant in the brain and is a primary target for nicotine (B1678760). frontiersin.org this compound is structurally related to anabasine, a pyridine alkaloid that acts as a nicotinic acetylcholine receptor agonist. nih.gov

Derivatives of this compound have been explored as nAChR ligands. For example, pyridine ether-based ligands have shown high potency and selectivity for β2-containing nAChRs. acs.org The modification of related structures, such as cytisine, has led to potent α4β2*-nAChR ligands. acs.org The development of selective nAChR modulators is a key strategy for addressing conditions like nicotine addiction and neurodegenerative diseases. frontiersin.org

Enzyme Inhibition Profiling and Mechanism of Action

In addition to receptor binding, derivatives of this compound have been designed as inhibitors of several key enzymes involved in disease pathogenesis.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that is overexpressed in various cancers. nih.govfrontiersin.org It plays a crucial role in tumor growth and metastasis through its demethylation activity. nih.gov

Reversible inhibitors of LSD1 have been developed based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold. nih.gov These compounds act as FAD-competitive inhibitors. nih.gov A notable example, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has demonstrated potent and selective LSD1 inhibition. frontiersin.orgresearchgate.netrcsb.org Crystallographic studies have revealed that the piperidine ring of this inhibitor penetrates the LSD1 active site, interacting with key residues like Asn540 and Asp555. frontiersin.orgrcsb.org The cyano group forms a crucial hydrogen bond with Lys661 in the catalytic center. researchgate.netrcsb.org

Table 3: Antiproliferative Activity of a Piperidine-Containing LSD1 Inhibitor

| Cell Line | EC₅₀ (µM) | Reference |

| MV4-11 (Leukemia) | 0.36 | frontiersin.org |

| Molm-13 (Leukemia) | 3.4 | frontiersin.org |

| MDA-MB-231 (Breast Cancer) | 5.6 | frontiersin.org |

| MCF-7 (Breast Cancer) | 3.6 | frontiersin.org |

| WI-38 (Non-cancer Fibroblast) | 26.6 | frontiersin.org |

JNK3 Kinase Inhibitor Design

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, primarily expressed in the brain. nih.govacs.org Its inhibition is considered a promising therapeutic strategy for neurodegenerative disorders. nih.govacs.org

Aminopyrazole-based JNK3 inhibitors have been optimized for potency and selectivity. nih.govacs.org Structure-activity relationship (SAR) studies have shown that incorporating a piperidine substituent can lead to highly potent JNK3 inhibitors. tandfonline.com One such compound demonstrated an IC₅₀ of less than 1 nM and formed a hydrogen bond between its benzoylamide NH and the backbone atoms of Met149 in JNK3. tandfonline.com These inhibitors often exhibit significant selectivity for JNK2/3 over JNK1. nih.govacs.org

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a tyrosine kinase that is implicated in various cancers when dysregulated. google.commdpi.com

Derivatives of this compound have been incorporated into novel c-Met kinase inhibitors. For example, compounds containing a 3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridine moiety have been synthesized and evaluated. google.com These compounds have shown inhibitory activity against c-Met. Furthermore, the development of PROTACs (Proteolysis Targeting Chimeras) incorporating a piperidine linker has led to potent c-Met degraders with nanomolar inhibitory activity. acs.org

Cyclin G-associated Kinase (GAK) Inhibition

Cyclin G-associated kinase (GAK) has emerged as a significant target for the development of broad-spectrum antiviral agents and potential cancer therapies, owing to its crucial role in clathrin-mediated intracellular trafficking. doi.orgnih.govnih.gov GAK, a serine/threonine protein kinase, regulates the function of adaptor proteins AP-1 and AP-2, which are essential for the formation and uncoating of clathrin-coated vesicles. doi.orgmdpi.com Viruses often exploit these cellular processes for their own replication, making GAK inhibitors a promising strategy for antiviral drug development. doi.orgnih.gov

Structural modifications of the isothiazolo[4,3-b]pyridine scaffold have yielded potent GAK inhibitors. A systematic SAR study revealed that the introduction of a carboxamide group at the 3-position of a phenyl or piperidinyl ring significantly enhances binding affinity for GAK, with some derivatives exhibiting IC50 values in the low nanomolar range. doi.org Molecular modeling studies have rationalized this increased affinity by demonstrating that the carboxamide moiety forms a key hydrogen bond with the Lys69 residue within the ATP binding pocket of GAK. doi.org

Further optimization of isothiazolo[4,3-b]pyridine-based GAK inhibitors has led to the discovery of compounds with improved in vitro activity against various RNA viruses, including dengue virus, Ebola virus, and chikungunya virus. nih.gov These novel derivatives maintain high affinity and selectivity for GAK, validating the inhibition of GAK activity as a viable antiviral mechanism. nih.gov The development of these potent and selective GAK inhibitors underscores the therapeutic potential of targeting host-specific factors for broad-spectrum antiviral applications. dovepress.com

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that plays a critical role in brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC). nih.govacs.orgq4cdn.comnih.gov Dysregulation of CH24H activity has been implicated in neurodegenerative disorders such as Alzheimer's disease, making it an attractive therapeutic target. q4cdn.comnih.gov

Structure-based drug design has been instrumental in the development of potent and selective CH24H inhibitors derived from the this compound scaffold. Starting from hit compounds, researchers have designed and synthesized novel 3,4-disubstituted pyridine derivatives. nih.govacs.org Optimization of a 4-arylpyridine series, guided by X-ray co-crystal structures, led to the identification of highly potent inhibitors. q4cdn.comnih.gov

One notable example is the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 value of 8.5 nM. nih.govacs.org X-ray crystallography of this compound in complex with CH24H revealed a unique binding mode. nih.govacs.org Further exploration of the core rings at the 3-position of the 4-phenylpyridine (B135609) scaffold showed that replacing a piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced inhibitory activity. acs.org Another key finding was the identification of soticlestat (B610926) ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone), a potent and selective CH24H inhibitor with an IC50 of 7.4 nM, which demonstrated brain penetration and reduction of 24HC levels in mice. q4cdn.comnih.govacs.org

The SAR studies highlighted the importance of specific structural features for potent CH24H inhibition. For instance, a hydroxyl group on the piperidine ring was found to be crucial, as its methylation led to a significant decrease in activity. q4cdn.com Similarly, the presence and nature of a substituent at the 4-position of the piperidine ring were shown to be critical for hydrophobic interactions within the enzyme's active site. q4cdn.comacs.org

Sirtuin Enzyme Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging. nih.govnih.gov The mitochondrial sirtuins, particularly SIRT3, have garnered attention as potential therapeutic targets in cancer and metabolic diseases. nih.gov

Derivatives of this compound have been investigated as sirtuin inhibitors. For example, 3-(1H-1,2,3-triazol-4-yl)pyridine, a nicotinamide (B372718) analogue, exhibited modest selectivity for SIRT3 (IC50 = 38 µM) over SIRT1 and SIRT2. acs.org This compound also showed moderate antiproliferative effects against several cancer cell lines. acs.org

A new class of potent pan-sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold was discovered through encoded library technology. acs.org These compounds displayed low nanomolar potency against SIRT1, SIRT2, and SIRT3. SAR studies on this scaffold revealed that modifications to the piperidine and thiophene (B33073) moieties could modulate potency and selectivity. acs.org For instance, replacing a piperidine with a piperazine slightly reduced potency against SIRT2 while having a more significant effect on SIRT1 and SIRT3 inhibition. acs.org These potent pan-SIRT1/2/3 inhibitors serve as valuable chemical tools for further elucidating the complex biology of sirtuins. acs.org

| Compound Class | Target | Key Structural Features for Activity | Potency (IC50) | Reference |

| Isothiazolo[4,3-b]pyridines | GAK | Carboxamide at 3-position of phenyl/piperidinyl ring | Low nanomolar | doi.org |

| 3,4-disubstituted pyridines | CH24H | 4-(4-methyl-1-pyrazolyl)pyridine | 8.5 nM | nih.govacs.org |

| 4-Arylpyridines (Soticlestat) | CH24H | 4-benzyl-4-hydroxypiperidine | 7.4 nM | q4cdn.comnih.govacs.org |

| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1/2/3 | Thieno[3,2-d]pyrimidine-6-carboxamide core | Low nanomolar | acs.org |

| 3-(1H-1,2,3-triazol-4-yl)pyridine | SIRT3 | 1,2,3-triazole moiety | 38 µM | acs.org |

Antiproliferative Activity Investigations (In Vitro Cell Line Studies)

The pyridine nucleus is a common feature in many compounds with antiproliferative activity against various human cancer cell lines. mdpi.com The structural versatility of the this compound scaffold allows for the synthesis of diverse derivatives with potential anticancer properties. ptfarm.pl

Numerous studies have reported the synthesis and in vitro antiproliferative evaluation of novel pyridine derivatives. For instance, a series of benzimidazole-pyridine-piperidine hybrids were synthesized and showed activity against a panel of cancer cell lines. ingentaconnect.com Similarly, newly synthesized nicotinamide derivatives demonstrated interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. acs.org

SAR studies have provided insights into the structural requirements for antiproliferative activity. The introduction of specific functional groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the pyridine ring has been shown to significantly enhance antiproliferative activity against cell lines like HeLa, A549, and MDA-MB-231. mdpi.com In another study, piperazine-substituted pyranopyridines exhibited antiproliferative activity at micromolar and submicromolar concentrations, with the mechanisms involving the induction of apoptosis. nih.gov

The antiproliferative potential of these compounds is often evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) values are determined. For example, certain nicotinonitrile derivatives showed potent effects against large-cell lung and colon cancer cell lines, with one compound exhibiting IC50 values as low as 16 nM against the RKOP 27 colon cancer cell line. acs.org

| Compound Series | Cancer Cell Lines | Key Findings | Reference |

| Benzimidazole-pyridine-piperidine hybrids | Various | Showed in vitro antibacterial and antifungal activity. | ingentaconnect.com |

| Nicotinamide derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity, especially against liver and colon cancer cells. | acs.org |

| Piperazine-substituted pyranopyridines | Various | Antiproliferative activity via apoptosis induction. | nih.gov |

| Nicotinonitrile derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | Potent antiproliferative effects, particularly against lung and colon cancer cells. | acs.org |

Antibacterial Activity Assessments (In Vitro Studies)

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have long been recognized for their bactericidal properties. ingentaconnect.com The this compound scaffold has been utilized to create new compounds with potential antibacterial activity.

Several studies have focused on the synthesis and in vitro antibacterial evaluation of pyridine-containing compounds. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, with some compounds exhibiting strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.govfrontiersin.org These compounds were shown to disrupt the morphology and growth of bacteria. frontiersin.org

The antibacterial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains. In one study, benzimidazole-pyridine-piperidine hybrids were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. ingentaconnect.com Another investigation into chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives revealed that they were active against Gram-positive bacteria, with the (R)-enantiomers showing greater potency than their (S)-counterparts. unimi.it

| Compound Series | Bacterial Strains | Key Findings | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong antibacterial activity, comparable to linezolid. | nih.govfrontiersin.org |

| Benzimidazole-pyridine-piperidine hybrids | Gram-positive and Gram-negative bacteria, Fungi | Good antimicrobial activity against tested strains. | ingentaconnect.com |

| Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Sarcina lutea (Gram-positive) | Active against Gram-positive bacteria, with (R)-enantiomers being more potent. | unimi.it |

Analgesic and Antinociceptive Research (Non-Human Animal Models)

Research into the analgesic and antinociceptive properties of this compound derivatives in non-human animal models is an area of ongoing investigation. While the provided search results primarily focus on enzyme inhibition and antimicrobial/antiproliferative activities, the structural motifs present in these compounds are found in molecules with known central nervous system activity. The piperidine and pyridine rings are common pharmacophores in analgesic drugs. Further dedicated studies are required to fully elucidate the potential of this specific chemical scaffold in pain management.

Computational Chemistry and Molecular Modeling Applications in S 2 Piperidin 3 Yl Pyridine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in screening large libraries of compounds and prioritizing them for experimental testing. For derivatives and analogs of (S)-2-(piperidin-3-yl)pyridine, docking studies have been employed to understand their binding modes within the active sites of various protein targets.

For instance, in studies of related pyridine (B92270) derivatives, docking simulations have been used to predict binding affinities and identify key interactions. While specific docking scores for this compound are not publicly available, the methodology is widely applied. For example, in the study of other pyridine-based compounds, docking scores have been used to rank potential inhibitors. In one such study, docking scores for a series of pyridine derivatives against a particular kinase target were calculated to be in the range of 56 to 58. nih.gov These scores, while not directly applicable to this compound, illustrate the quantitative output of docking simulations that aids in lead compound selection.

The general procedure for molecular docking involves preparing the 3D structures of both the ligand, such as this compound, and the target protein. The ligand's structure would be optimized, and its protonation state at a physiological pH would be assigned. The protein structure is typically obtained from the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning charges. A grid box is then defined around the active site of the protein, and the docking algorithm samples various conformations and orientations of the ligand within this box, scoring each based on a defined scoring function. academie-sciences.fr

Table 1: Illustrative Docking Scores for Pyridine Derivatives Against a Kinase Target

| Compound | Docking Score |

| Derivative A | 56.24 |

| Derivative B | 58.62 |

Note: These scores are for illustrative purposes to demonstrate the output of molecular docking studies on related pyridine compounds and are not specific to this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, MD simulations are essential for understanding its conformational flexibility and the stability of its complex with a biological target.

Conformational analysis of the piperidine (B6355638) ring is a key aspect. Studies on N-acyl-piperidines have shown that the piperidine ring can exist in different conformations, and the equilibrium between these is influenced by non-covalent interactions. acs.org For this compound, MD simulations can reveal the preferred chair or boat conformations of the piperidine ring and the rotational dynamics around the bond connecting the piperidine and pyridine rings. This information is critical as the three-dimensional shape of the molecule dictates its ability to fit into a protein's binding site.

When this compound is part of a protein-ligand complex, MD simulations are used to assess the stability of the binding. By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over time suggests a stable binding complex. nih.gov In studies of related heterocyclic compounds, MD simulations have confirmed the stability of docking poses, with the ligand remaining in the binding pocket throughout the simulation. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 1.2 |

| 20 | 1.8 | 1.5 |

| 30 | 1.7 | 1.4 |

| 40 | 1.9 | 1.6 |

| 50 | 1.8 | 1.5 |

Note: This is illustrative data and does not represent a specific simulation of this compound.

Analysis of Protonation States and their Influence on Binding Affinity

Computational tools are used to predict the pKa values of the ionizable groups in the molecule. For piperidine and pyridine derivatives, it has been shown that the pKa of the piperidine nitrogen is generally higher than that of the pyridine nitrogen. nih.gov This suggests that at physiological pH, the piperidine nitrogen is more likely to be protonated.

The protonated form of piperidine derivatives has been shown to be crucial for forming key interactions, such as salt bridges with acidic residues like glutamate (B1630785) or aspartate in the binding pocket of a receptor. nih.govacs.org The presence of a positive charge on the piperidine nitrogen can lead to strong electrostatic interactions that significantly contribute to the binding affinity. In silico studies on related compounds have demonstrated that differences in protonation states between similar molecules can explain significant variations in their binding affinities for a target. nih.govacs.org

Table 3: Predicted pKa Values for a Related Piperidine-Pyridine Compound

| Ionizable Center | Predicted pKa |

| Piperidine Nitrogen | 8.4 |

| Pyridine Nitrogen | 4.9 |

Note: These values are for a related compound, KSK68, and serve to illustrate the different basicities of the two nitrogen atoms. nih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands. This approach is highly relevant for the development of novel drugs based on the this compound scaffold.

The process typically begins with the identification of a lead compound, which could be this compound itself or a related molecule. The binding mode of this lead compound is determined either experimentally through X-ray crystallography or computationally via molecular docking. Analysis of the ligand-protein complex reveals key interactions and identifies opportunities for modification to improve potency and selectivity.

For example, SBDD efforts on related 3-piperidinyl pyridine derivatives have led to the discovery of highly potent and selective inhibitors of enzymes like cholesterol 24-hydroxylase (CH24H). nih.gov By understanding the interactions of a lead compound with the active site, researchers can design new analogs with substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov This iterative process of design, synthesis, and testing, guided by computational modeling, accelerates the drug discovery process.

Investigation of Protein-Ligand Interactions through Simulation

MD simulations are a powerful tool for investigating the detailed interactions between a ligand and its protein target over time. For a complex of this compound with a protein, an MD simulation can provide insights that are not apparent from a static docked pose.

These simulations can reveal the dynamics of key interactions, such as the formation and breaking of hydrogen bonds, the stability of salt bridges, and the role of water molecules in mediating protein-ligand contacts. By analyzing the trajectory of the simulation, researchers can identify which amino acid residues in the binding site have the most significant interactions with the ligand. This can be quantified by calculating the interaction energies between the ligand and individual residues.

Bioisosteric Replacement and Scaffold Diversity in Piperidinyl Pyridine Research

Piperidine (B6355638) as a Target for Bioisosteric Replacement in Drug Discovery.chemrxiv.orgresearchgate.netchemrxiv.org

The piperidine heterocycle is a prevalent structural motif in drug discovery, frequently employed as a primary pharmacophore for target binding or as a linker with predictable exit vectors and favorable physicochemical properties. researchgate.netchemrxiv.org Despite its advantages, the piperidine substructure can present liabilities that hinder the progression of drug candidates in preclinical development, such as metabolic instability. thieme-connect.comthieme-connect.com To address these challenges and to fine-tune desired properties, medicinal chemists often turn to bioisosteric replacement. chemrxiv.org This strategy involves substituting the piperidine ring with other structural motifs that mimic its spatial arrangement and electronic properties while potentially offering improved potency, selectivity, and pharmacokinetic profiles. chemrxiv.orgresearchgate.net The goal of bioisosteric replacement is to strike a delicate balance in multiparameter optimization campaigns to deliver superior molecules for further development. chemrxiv.orgresearchgate.netchemrxiv.org

The development of novel, rigid, sp3-rich bioisosteres for piperidines is an active area of research. chemrxiv.org Such replacements aim to maintain the three-dimensional orientation of substituents for effective target interaction while potentially improving metabolic stability by blocking sites of metabolic oxidation. thieme-connect.comthieme-connect.com The exploration of diverse scaffolds as piperidine surrogates has become an indispensable tool in medicinal chemistry. chemrxiv.orgresearchgate.net

Exploration of Alternative Scaffolds Mimicking Piperidinyl-Pyridine Functionality

The quest for novel therapeutic agents often involves modifying existing pharmacophores to enhance their drug-like properties. In the context of piperidinyl-pyridine research, various alternative scaffolds have been investigated as bioisosteric replacements to improve efficacy, selectivity, and metabolic stability.

Research into novel treatments for conditions like acute migraine has led to the exploration of bioisosteres for serotonin (B10506) 5-HT(1F) receptor agonists. nih.govresearchgate.net In this context, a series of substituted furo[3,2-b]pyridines were synthesized and evaluated as potential bioisosteric replacements for indole (B1671886) analogues that act as 5-HT(1F) receptor agonists. nih.gov This investigation proved to be a successful strategy, yielding compounds with comparable affinity for the 5-HT(1F) receptor but with enhanced selectivity over other serotonin receptor subtypes. nih.govresearchgate.net

One notable compound that emerged from these studies is 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide. nih.gov This molecule demonstrated potent and selective agonism at the 5-HT(1F) receptor, highlighting the utility of the furo[3,2-b]pyridine (B1253681) scaffold as a viable bioisostere for the indole nucleus in this class of receptor agonists. nih.govresearchgate.net The successful application of this bioisosteric replacement underscores the potential of furo[3,2-b]pyridines in the design of new therapeutic agents.

A significant advancement in the field of piperidine bioisosteres is the development of 4H-Dewar pyridines (4H-DP). chemrxiv.orgresearchgate.net These rigid, conformationally programmable structures serve as effective isosteres for both equatorially and the more challenging axially substituted piperidines. chemrxiv.orgresearchgate.net A key advantage of Dewar pyridines is their accessibility through the dearomatization of pyridines, a process that avoids the need for costly catalysts and reagents. chemrxiv.orgresearchgate.netchemrxiv.org

Computational studies, including exit vector analysis (EVA), have confirmed the topological similarity between 4H-Dewar pyridines and the parent piperidine ring system. chemrxiv.orgresearchgate.netchemrxiv.org These analyses show that the interatomic distances and the directionality of the exit vectors in 4H-Dewar pyridines closely match those of piperidine. chemrxiv.orgthieme-connect.com This structural mimicry allows for the precise spatial orientation of substituents, a critical factor for target binding. thieme-connect.comthieme-connect.com The rigid bicyclic nature of Dewar pyridines offers the advantage of pre-organizing the molecule for receptor interaction without a significant increase in molecular weight. chemrxiv.orgthieme-connect.com The versatility of this scaffold is further demonstrated by the wide range of chemical transformations that can be performed on 2H-Dewar pyridine (B92270) intermediates, enabling the synthesis of a diverse array of functionalized and rigid piperidine isosteres. thieme-connect.comthieme-connect.com

The imidazo[1,2-a]pyridine (B132010) scaffold has emerged as a valuable bioisosteric replacement in the design of enzyme inhibitors, particularly for c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.govnih.gov Through a strategy of bioisosteric replacement, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as potent c-Met inhibitors. nih.govnih.gov This approach led to the identification of a highly potent and selective inhibitor, which demonstrated significant inhibition of c-Met kinase activity and the proliferation of c-Met-addicted cancer cells. nih.govnih.gov

Further investigation revealed that this compound effectively inhibited c-Met phosphorylation and its downstream signaling pathways in various cancer cell models. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has also been explored as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166) in the development of allosteric modulators for the GABA-A receptor. researchgate.net The electron-withdrawing nature of a fluorine atom in 8-fluoroimidazo[1,2-a]pyridine (B164112) mimics the electronic effect of the nitrogen in the pyrimidine (B1678525) ring, demonstrating the principle of bioisosterism at a more fundamental level.

In the search for positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a molecular hybridization strategy initially led to the development of a novel series of spiro-oxindole piperidines. nih.govnih.gov While these compounds showed improved activity and metabolic stability, further scaffold hopping around the spiro-oxindole core identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a promising bioisostere. nih.govnih.gov

The resulting new subclass of compounds, exemplified by a molecule featuring the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core, exhibited comparable mGlu2 PAM activity to its spiro-oxindole piperidine counterpart. nih.gov Notably, this new series demonstrated superior metabolic stability, a highly desirable attribute in drug discovery. nih.gov This successful bioisosteric replacement prompted a more focused exploration of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold to further optimize its structure-activity relationship (SAR). nih.gov

| Original Scaffold | Bioisosteric Replacement | Therapeutic Target/Application | Key Findings |

| Indole | Furo[3,2-b]pyridine | 5-HT(1F) Receptor Agonists | Similar affinity, improved selectivity. nih.govresearchgate.net |

| Piperidine | Dewar Pyridine | General piperidine mimic | Rigid, conformationally programmable, similar topology. chemrxiv.orgresearchgate.netchemrxiv.org |

| Imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyridine | c-Met Inhibitors, GABA-A Modulators | Potent and selective inhibition, physicochemical mimicry. nih.govnih.govresearchgate.net |

| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | mGlu2 Receptor PAMs | Comparable activity, improved metabolic stability. nih.gov |

Advanced Analytical Methodologies for Characterization in S 2 Piperidin 3 Yl Pyridine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural and quantitative analysis of (S)-2-(piperidin-3-yl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectrophotometry offer complementary information, painting a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) and piperidine (B6355638) rings resonate at distinct chemical shifts. For instance, the aromatic protons on the pyridine ring appear in the downfield region, while the aliphatic protons of the piperidine ring are found in the upfield region. The coupling patterns between adjacent protons provide further structural insights, helping to confirm the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. For example, the carbon atoms of the aromatic pyridine ring will have significantly different chemical shifts compared to the sp³-hybridized carbons of the piperidine ring. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to correlate proton and carbon signals, further solidifying the structural assignment. uchile.cl

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | 8.5 - 7.0 | Aromatic protons (Pyridine ring) |

| ¹H | 3.5 - 1.5 | Aliphatic protons (Piperidine ring) |

| ¹³C | 160 - 120 | Aromatic carbons (Pyridine ring) |

| ¹³C | 60 - 20 | Aliphatic carbons (Piperidine ring) |

Note: Specific chemical shifts can vary depending on the solvent and the presence of any substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. evitachem.com In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M+H]⁺) confirms the compound's molecular weight. acs.org

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. nih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. The fragmentation of this compound would likely involve the cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation within the piperidine ring itself. Analysis of these fragment ions can corroborate the proposed structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the quantitative analysis of this compound in solution. researchgate.net The pyridine ring system in the molecule contains π-electrons that can absorb UV radiation, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is a characteristic property of the chromophore. researchgate.net